4-(2-(Hydrazinecarbonyl)-[1,1'-bi(cyclohexan)]-1-yl)quinoline-3-carboxylic acid
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Overview
Description
4-(2-(Hydrazinecarbonyl)-[1,1’-bi(cyclohexan)]-1-yl)quinoline-3-carboxylic acid is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Hydrazinecarbonyl)-[1,1’-bi(cyclohexan)]-1-yl)quinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a quinoline derivative with a hydrazine compound under acidic conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure consistent quality and yield. The use of continuous flow reactors is also explored to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(2-(Hydrazinecarbonyl)-[1,1’-bi(cyclohexan)]-1-yl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
4-(2-(Hydrazinecarbonyl)-[1,1’-bi(cyclohexan)]-1-yl)quinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2-(Hydrazinecarbonyl)-[1,1’-bi(cyclohexan)]-1-yl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The compound’s hydrazinecarbonyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Quinoline N-oxide: An oxidized derivative with distinct chemical properties.
Dihydroquinoline: A reduced form with different reactivity.
Uniqueness
4-(2-(Hydrazinecarbonyl)-[1,1’-bi(cyclohexan)]-1-yl)quinoline-3-carboxylic acid is unique due to its complex structure, which combines the quinoline ring with a hydrazinecarbonyl group and a bicyclohexane moiety. This unique combination imparts specific chemical and biological properties that are not observed in simpler quinoline derivatives .
Biological Activity
4-(2-(Hydrazinecarbonyl)-[1,1'-bi(cyclohexan)]-1-yl)quinoline-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H22N4O2, with a molecular weight of approximately 342.40 g/mol. The compound features a quinoline ring system, which is known for its diverse biological activities.
Antimicrobial Properties
Recent studies have indicated that quinoline derivatives exhibit significant antimicrobial properties. The hydrazinecarbonyl group in this compound may enhance its ability to inhibit bacterial growth. For instance:
- Case Study 1 : A study demonstrated that similar quinoline derivatives showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to interference with bacterial DNA synthesis and cell wall integrity.
Anticancer Activity
Quinoline derivatives are also recognized for their anticancer potential. The structural features of this compound suggest similar properties.
- Case Study 2 : In vitro studies on related compounds have shown that they induce apoptosis in cancer cell lines such as HeLa and MCF-7. The proposed mechanism involves the activation of caspase pathways and modulation of apoptotic factors.
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Compounds with quinoline structures have been reported to exhibit anti-inflammatory effects.
- Research Findings : A study highlighted that certain quinolines inhibit the expression of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophages, suggesting a potential application in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
- DNA Intercalation : Its planar structure allows it to intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Quinoline derivatives can induce oxidative stress in target cells, leading to apoptosis.
Data Table: Summary of Biological Activities
Activity Type | Mechanism | Reference |
---|---|---|
Antimicrobial | Inhibition of DNA synthesis | Case Study 1 |
Anticancer | Induction of apoptosis | Case Study 2 |
Anti-inflammatory | Inhibition of cytokine expression | Research Findings |
Properties
Molecular Formula |
C23H29N3O3 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
4-[1-cyclohexyl-2-(hydrazinecarbonyl)cyclohexyl]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C23H29N3O3/c24-26-21(27)18-11-6-7-13-23(18,15-8-2-1-3-9-15)20-16-10-4-5-12-19(16)25-14-17(20)22(28)29/h4-5,10,12,14-15,18H,1-3,6-9,11,13,24H2,(H,26,27)(H,28,29) |
InChI Key |
NRRWAQRICXZLOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2(CCCCC2C(=O)NN)C3=C(C=NC4=CC=CC=C43)C(=O)O |
Origin of Product |
United States |
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